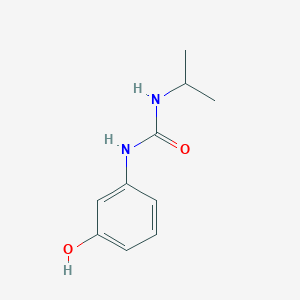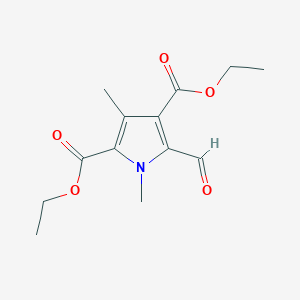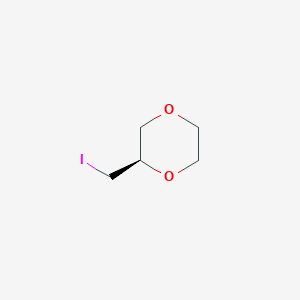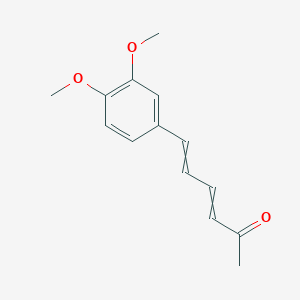
6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one is an organic compound with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.275 g/mol It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a hexa-3,5-dien-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate product. This intermediate is then subjected to further reactions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(3,4-dimethoxyphenyl)hexa-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylhexa-3,5-dien-2-one: Similar structure but lacks the methoxy groups.
Hexa-3,5-dien-2-one: A simpler compound without the phenyl or methoxy groups.
Uniqueness
6-(3,4-Dimethoxyphenyl)hexa-3,5-dien-2-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
55047-63-7 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C14H16O3/c1-11(15)6-4-5-7-12-8-9-13(16-2)14(10-12)17-3/h4-10H,1-3H3 |
InChI-Schlüssel |
NASZZNZDYTYXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC=CC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







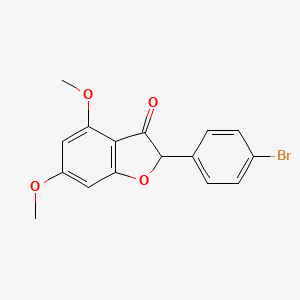

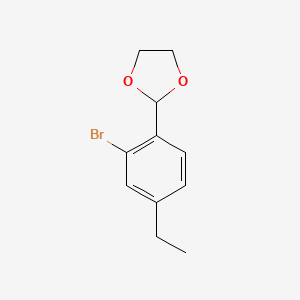
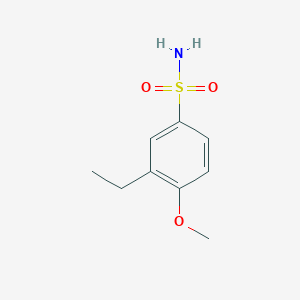
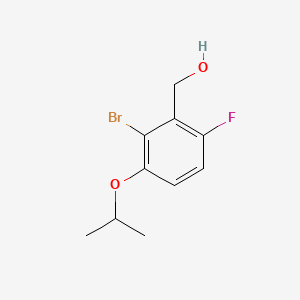
![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
